2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride
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Overview
Description
2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10N4·HCl. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and industry . This compound is often used as an intermediate in the synthesis of other chemical entities and has shown potential in various scientific research applications.
Scientific Research Applications
2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Mechanism of Action
Target of Action
It is known that triazole derivatives can actively contribute to binding to the active site of enzymes
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This binding could potentially alter the function of the enzyme, leading to changes in cellular processes.
Result of Action
Some triazole derivatives have shown anticancer activity, suggesting that this compound might also have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride typically involves the reaction of benzotriazole with ethylene diamine under specific conditions. One common method includes the use of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the benzotriazole ring is attached to the ethylene diamine moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The product is usually purified through crystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and various substituted benzotriazole derivatives .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but different functional groups.
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: A derivative used as a ligand in catalysis.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride is unique due to its specific ethylene diamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHKIAMMEZKUST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504172 |
Source
|
Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2690-84-8 |
Source
|
Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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